3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile is a synthetic organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a sulfanyl group attached to the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the oxoethyl group: The oxoethyl group is attached via an acylation reaction, typically using an acyl chloride or anhydride.
Sulfanyl group addition: The sulfanyl group is introduced through a thiolation reaction, using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or reduced sulfur compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.
Inhibiting or activating specific proteins: Leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
- 3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
- 3-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
Uniqueness
3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c1-8-11(6-15)13(16-19-8)18-7-12(17)9-2-4-10(14)5-3-9/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMUXAPLIAHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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